molecular formula C7H14N2S B084971 N-butyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 13846-59-8

N-butyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B084971
CAS RN: 13846-59-8
M. Wt: 158.27 g/mol
InChI Key: LPCCCOIMYNLNEX-UHFFFAOYSA-N
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Description

"N-butyl-4,5-dihydro-1,3-thiazol-2-amine" is a compound likely of interest due to its structural relation to thiazole derivatives, which have been studied for various applications, including pharmaceuticals, agrochemicals, and materials science. Thiazoles and their derivatives exhibit a broad range of biological and chemical properties, making them significant in synthetic organic and medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives, such as 1,3,4-thiadiazoles, often involves cyclization reactions, condensation, or nucleophilic substitution reactions. For example, a study on the synthesis of thiadiazole derivatives highlights the use of condensation reactions and cyclization with different aldehydes and ketones, indicating the versatility and adaptability of synthetic routes for thiazole derivatives (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

Molecular structure determination of thiazole derivatives, including X-ray crystallography, provides insights into their geometry, conformation, and intermolecular interactions. For instance, the crystal structure of similar thiazole compounds has been determined, revealing specific crystallization patterns and molecular configurations that could influence the compound's reactivity and interactions (Wawrzycka-Gorczyca et al., 2011).

Scientific Research Applications

CO2 Capture

A study on ionic liquids, which are liquids that incorporate a cation with an appended amine group, found that they can react reversibly with CO2, effectively sequestering the gas as a carbamate salt. This property makes such ionic liquids, including those related to N-butyl-4,5-dihydro-1,3-thiazol-2-amine, valuable for CO2 capture applications. They offer comparable efficiency to commercial amine sequestering agents while being nonvolatile and not requiring water to function, making them an attractive option for environmental and industrial applications focused on carbon capture and storage (Bates et al., 2002).

Antitumor Activity

Another area of application for derivatives of N-butyl-4,5-dihydro-1,3-thiazol-2-amine is in the field of medicinal chemistry, particularly in the development of antitumor agents. A specific derivative, characterized through synthesis and crystal structure analysis, demonstrated significant antitumor activity against the Hela cell line, suggesting potential for these compounds in cancer treatment research (Ye et al., 2015).

Asymmetric Synthesis of Amines

N-butyl-4,5-dihydro-1,3-thiazol-2-amine derivatives, such as N-tert-butanesulfinyl imines, serve as versatile intermediates in the asymmetric synthesis of amines. These compounds enable the preparation of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This makes them valuable in the synthesis of complex molecules for pharmaceutical applications (Ellman et al., 2002).

Aggregation-Induced Emission Enhancement

Compounds based on the N-butyl-4,5-dihydro-1,3-thiazol-2-amine structure have been found to exhibit aggregation-induced emission enhancement (AIEE) properties. This phenomenon is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state, making these compounds suitable for applications in materials science, particularly in the development of novel luminescent materials (Qian et al., 2007).

Corrosion Inhibition

Research on thiazole and thiadiazole derivatives, including those related to N-butyl-4,5-dihydro-1,3-thiazol-2-amine, indicates their potential as effective corrosion inhibitors for metals such as iron. These compounds can form strong interactions with metal surfaces, offering protection against corrosion, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Kaya et al., 2016).

properties

IUPAC Name

N-butyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCCCOIMYNLNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397249
Record name N-Butyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-butyl-4,5-dihydro-1,3-thiazol-2-amine

CAS RN

13846-59-8
Record name N-Butyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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